(S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the α-carbon, an ethyl group on the amide nitrogen, and a 4-methoxybenzyl substituent.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-17(15(18)14(16)11(2)3)10-12-6-8-13(19-4)9-7-12/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDOGGQNYZWYDX-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=C(C=C1)OC)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-methylbutyric acid with an amine to form the corresponding amide.
Introduction of the Methoxybenzyl Group: The next step involves the alkylation of the amide with 4-methoxybenzyl chloride under basic conditions to introduce the methoxybenzyl group.
Ethylation: The final step involves the ethylation of the nitrogen atom using ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzyl ring and the alkyl groups attached to the amide nitrogen. Below is a comparative analysis based on available physicochemical and synthetic
Substituent Variations on the Benzyl Ring
Notes:
- Methylsulfanyl (4-SCH₃) analogs (e.g., ) may exhibit altered metabolic stability due to sulfur’s susceptibility to oxidation .
Variations in Alkyl Groups on the Amide Nitrogen
Notes:
- Bulkier N-alkyl groups (e.g., isopropyl, cyclopropyl) may sterically hinder interactions with biological targets but improve metabolic resistance compared to smaller ethyl groups .
Biological Activity
(S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on diverse research findings.
Structural Overview
The compound features a unique structure characterized by:
- Amino Group : Essential for biological activity and interaction with receptors.
- Methoxybenzyl Group : Enhances binding affinity to target proteins.
- Methyl-Butyramide Moiety : Contributes to the compound's pharmacological properties.
The molecular formula is CHNO, with a molar mass of approximately 264.36 g/mol.
The biological activity of (S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide is primarily attributed to its interactions at the molecular level. It may function as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration. The methoxy group at the para position enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Analgesic Properties
Preliminary studies suggest that (S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide exhibits significant analgesic effects. Its structure bears resemblance to known analgesics, indicating potential efficacy in pain management. Comparisons with other compounds in the same class reveal that minor structural modifications can lead to significant changes in potency and efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide | Methoxy group at 4-position | Potential analgesic |
| Fentanyl | N-phenylpropanamide structure | Strong analgesic |
Anti-inflammatory Effects
Research indicates that compounds structurally related to (S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide may possess anti-inflammatory properties. In vitro tests have shown that certain derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a mechanism involving modulation of inflammatory pathways .
In vivo studies demonstrated that administration of related compounds reduced macrophage infiltration and cytokine levels in models of inflammation, indicating a potential therapeutic role in treating inflammatory diseases .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the impact of (S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-3-methyl-butyramide on IL-6 and IL-1β expression in human hepatocytes. Results indicated a significant reduction in mRNA levels for these cytokines, supporting its anti-inflammatory potential .
- In Vivo Studies : Another investigation involved administering related compounds in LPS-induced inflammation models. The results showed decreased levels of inflammatory markers (IL-6, IL-1β, TNF-α) in liver tissues, alongside reduced hepatotoxicity, highlighting the safety profile of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
